

# A Technical Guide to 2-Methoxyacetophenone: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Methoxyacetophenone

Cat. No.: B1211565

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## Introduction

**2-Methoxyacetophenone**, a seemingly unassuming aromatic ketone, serves as a pivotal building block in the landscape of organic synthesis and drug discovery.<sup>[1][2]</sup> Its strategic placement of a methoxy group at the ortho position to the acetyl moiety imparts unique reactivity and conformational properties, making it a valuable precursor for a diverse range of complex molecules.<sup>[1]</sup> This technical guide provides an in-depth exploration of **2-Methoxyacetophenone**, moving beyond a simple cataloging of its properties to offer a nuanced understanding of its chemical behavior, synthesis, and utility for researchers, scientists, and professionals in drug development. We will delve into its various synonyms, detailed synthetic protocols, characteristic reactions, and its role in the synthesis of pharmacologically active compounds, particularly chalcones.

## Nomenclature and Identification: A Compound of Many Names

In scientific literature and commercial catalogs, **2-Methoxyacetophenone** is known by a variety of names. A clear understanding of this nomenclature is essential for efficient literature searches and procurement. The compound is systematically named 1-(2-methoxyphenyl)ethanone according to IUPAC rules.

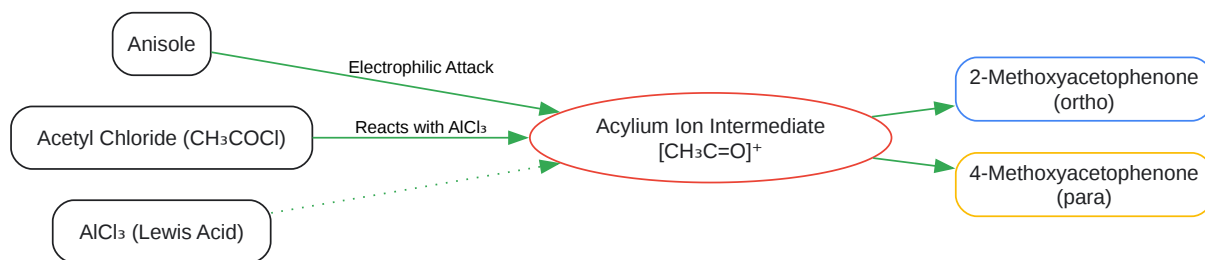
Identifier Type	Identifier	Source
IUPAC Name	1-(2-methoxyphenyl)ethanone	--INVALID-LINK--
Common Name	2-Methoxyacetophenone	--INVALID-LINK--
Synonym	o-Acetoanisole	--INVALID-LINK--
Synonym	2-Acetylanisole	--INVALID-LINK--
Synonym	Methyl 2-methoxyphenyl ketone	--INVALID-LINK--
CAS Number	579-74-8	--INVALID-LINK--
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	--INVALID-LINK--
Molecular Weight	150.17 g/mol	--INVALID-LINK--

## Synthesis of 2-Methoxyacetophenone: Key Methodologies

The preparation of **2-Methoxyacetophenone** can be approached through two primary synthetic strategies: the Friedel-Crafts acylation of anisole and the methylation of 2'-hydroxyacetophenone. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

### Friedel-Crafts Acylation of Anisole

This classic electrophilic aromatic substitution reaction involves the acylation of anisole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[3] The methoxy group of anisole is an ortho-, para-directing activator, leading to a mixture of **2-methoxyacetophenone** (ortho-product) and 4-methoxyacetophenone (para-product).[4]



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Caption: Friedel-Crafts Acylation of Anisole.

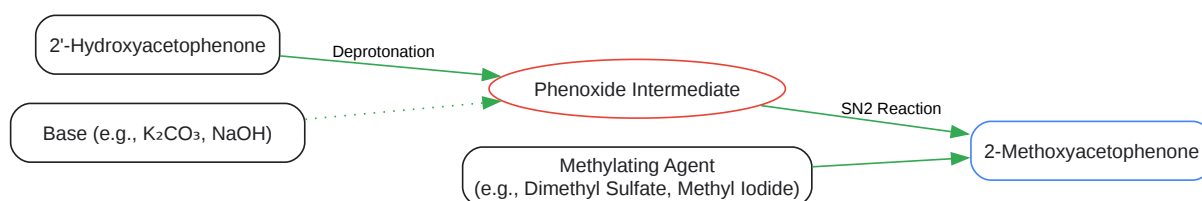
#### Experimental Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane or toluene under an inert atmosphere (nitrogen or argon).
- **Addition of Reactants:** A solution of anisole (1.0 eq) in the dry solvent is added to the stirred suspension. The mixture is cooled in an ice bath, and acetyl chloride (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.[5]
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of ortho and para isomers

is then separated by column chromatography on silica gel or fractional distillation under vacuum.[6]

## Methylation of 2'-Hydroxyacetophenone

An alternative and often more regioselective route to **2-Methoxyacetophenone** is the methylation of commercially available 2'-hydroxyacetophenone. This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic attack on a methylating agent.



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Caption: Methylation of 2'-Hydroxyacetophenone.

### Experimental Protocol: Methylation of 2'-Hydroxyacetophenone

- **Reaction Setup:** To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone, THF, or DMF, a base like potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) is added.
- **Addition of Methylating Agent:** The mixture is stirred at room temperature, and a methylating agent such as dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq) is added dropwise.[7]
- **Reaction:** The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed, as monitored by TLC.
- **Work-up:** After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or distillation.

## Spectroscopic Characterization

The identity and purity of **2-Methoxyacetophenone** are confirmed through various spectroscopic techniques.

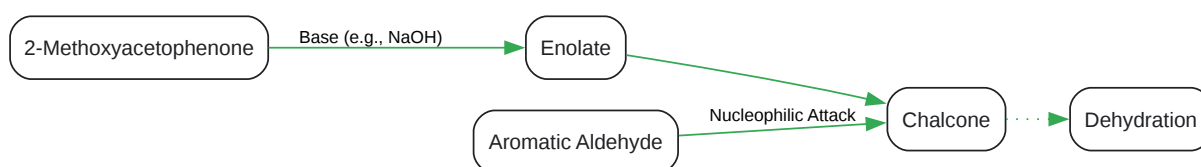
Technique	Key Features and Assignments	Source
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ 7.73-7.75 (q, 1H, Aromatic H), δ 7.45-7.48 (m, 1H, Aromatic H), δ 6.96-7.01 (q, 2H, Aromatic H), δ 3.91 (s, 3H, -OCH <sub>3</sub> ), δ 2.62 (s, 3H, -COCH <sub>3</sub> )	--INVALID-LINK--
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	δ 199.8 (C=O), δ 158.9 (C-OCH <sub>3</sub> ), δ 133.6, 130.3, 128.3, 120.5, 111.6 (Aromatic C), δ 55.4 (-OCH <sub>3</sub> ), δ 31.8 (-COCH <sub>3</sub> )	--INVALID-LINK--
Infrared (IR)	~1674 cm <sup>-1</sup> (C=O stretch, ketone), ~1247 cm <sup>-1</sup> (C-O stretch, ether), Aromatic C-H and C=C stretches	--INVALID-LINK--
Mass Spectrometry (EI-MS)	m/z 150 ([M] <sup>+</sup> , Molecular Ion), m/z 135 ([M-CH <sub>3</sub> ] <sup>+</sup> , Base Peak), m/z 92 ([M-CH <sub>3</sub> -CO-H] <sup>+</sup> )	--INVALID-LINK--, --INVALID-LINK--

## Chemical Reactivity and Applications in Synthesis

The ketone functionality of **2-Methoxyacetophenone** is the primary site of its reactivity, allowing for a wide range of transformations.

## Synthesis of Chalcones via Claisen-Schmidt Condensation

A prominent application of **2-Methoxyacetophenone** in medicinal chemistry is in the synthesis of chalcones, which are  $\alpha,\beta$ -unsaturated ketones.[8] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] The Claisen-Schmidt condensation involves the base-catalyzed reaction of **2-Methoxyacetophenone** with an aromatic aldehyde.[8]



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Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

### Experimental Protocol: Synthesis of a Chalcone Derivative

- **Reactant Preparation:** In a flask, dissolve **2-Methoxyacetophenone** (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
- **Base Addition:** To the stirred solution, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.5 eq).[8]
- **Reaction:** The reaction mixture is stirred at room temperature for several hours (typically 2-24 hours), and the progress is monitored by TLC.[8] A precipitate of the chalcone product often forms during the reaction.
- **Work-up and Purification:** The reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.[8] The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried. The crude chalcone is purified by recrystallization from a suitable solvent like ethanol.[8]

## Grignard and Wittig Reactions

The carbonyl group of **2-Methoxyacetophenone** is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and phosphorus ylides (Wittig reagents). These reactions are fundamental for carbon-carbon bond formation.

- Grignard Reaction: The addition of a Grignard reagent ( $R-MgX$ ) to **2-Methoxyacetophenone**, followed by an acidic workup, yields a tertiary alcohol. This reaction is a powerful tool for introducing new alkyl or aryl groups at the carbonyl carbon.
- Wittig Reaction: The reaction of **2-Methoxyacetophenone** with a phosphorus ylide ( $Ph_3P=CR_2$ ), generated from a phosphonium salt, results in the formation of an alkene, replacing the carbonyl oxygen with the alkylidene group from the ylide.

While these are standard reactions for ketones, specific, detailed protocols for **2-Methoxyacetophenone** are not readily available in the searched literature, suggesting that its primary synthetic utility lies in other areas, such as chalcone synthesis. However, the general principles of these reactions are applicable.

## Role in Drug Discovery and Development

**2-Methoxyacetophenone** and its derivatives are valuable intermediates in the synthesis of various pharmacologically active molecules.<sup>[1]</sup> Its utility is particularly noted in the creation of heterocyclic compounds and as a precursor for molecules with potential antiviral, antibacterial, and anti-inflammatory activities.<sup>[1]</sup> The synthesis of chalcones with anti-proliferative properties is a prime example of its application in the quest for novel cancer therapies.<sup>[1]</sup> Furthermore, derivatives of 2-hydroxyacetophenone, a close structural relative, have been investigated as linkers in the design of potent and selective liver X receptor (LXR) agonists for the treatment of atherosclerosis.<sup>[11]</sup>

## Safety and Handling

**2-Methoxyacetophenone** is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Methoxyacetophenone** is a versatile and valuable chemical intermediate with a well-defined role in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its ketone functionality make it an attractive starting material for the construction of complex molecular architectures, most notably in the synthesis of biologically active chalcones. For researchers and professionals in drug development, a thorough understanding of the nomenclature, synthesis, and chemical properties of **2-Methoxyacetophenone** is crucial for leveraging its full potential in the creation of novel therapeutic agents.

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